molecular formula C11H12BrClN2 B1378072 3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl CAS No. 1403483-87-3

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl

Cat. No. B1378072
CAS RN: 1403483-87-3
M. Wt: 287.58 g/mol
InChI Key: AQKABEAZOMZGFB-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl, also known as BEP, is an organobromine compound of the pyrazole family. It is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and drug discovery. BEP has been identified as a promising lead compound for the development of new drugs against a variety of diseases, including cancer, diabetes, and Alzheimer's.

Scientific Research Applications

Forensic Toxicology

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole HCl: can be utilized in forensic toxicology for the identification and structural characterization of psychoactive substances. It serves as a reference compound for comparison in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify unknown substances in collected samples .

Liquid Crystal Synthesis

This compound acts as a key intermediate in the synthesis of side-chain liquid crystal oligomers and polymers. Its structural properties enable the formation of ordered liquid crystal phases, which are crucial for the development of new materials with potential applications in displays and other optoelectronic devices .

properties

IUPAC Name

3-(4-bromophenyl)-1-ethylpyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2.ClH/c1-2-14-8-7-11(13-14)9-3-5-10(12)6-4-9;/h3-8H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKABEAZOMZGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1-ethyl-1H-pyrazole hcl

CAS RN

1403483-87-3
Record name 1H-Pyrazole, 3-(4-bromophenyl)-1-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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